molecular formula C10H9BrO4 B3434489 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid CAS No. 948051-10-3

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid

Cat. No.: B3434489
CAS No.: 948051-10-3
M. Wt: 273.08 g/mol
InChI Key: NGBVBJQUJJKRGF-NSCUHMNNSA-N
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Description

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is a useful research compound. Its molecular formula is C10H9BrO4 and its molecular weight is 273.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.96842 g/mol and the complexity rating of the compound is 254. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBVBJQUJJKRGF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6948-33-0, 948051-10-3
Record name 6948-33-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
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Historical Perspectives and Discovery of Substituted Cinnamic Acids

The journey into the world of substituted cinnamic acids begins with the discovery and characterization of cinnamic acid itself. Naturally occurring in plants like cinnamon, cinnamic acid and its derivatives have been known for their aromatic properties for centuries. These compounds are key intermediates in the biosynthesis of a vast array of secondary metabolites in plants, including lignins, flavonoids, and coumarins.

The systematic study of cinnamic acid derivatives took root in the 19th and 20th centuries with the advancement of organic chemistry. Scientists began to understand that by modifying the core structure of cinnamic acid—adding different functional groups to the phenyl ring or altering the acrylic acid side chain—they could significantly alter its chemical and biological properties. This led to the synthesis and investigation of a wide range of substituted cinnamic acids, each with its own unique characteristics and potential applications.

Significance of the Cinnamoyl Scaffold in Contemporary Biomedical Research

The cinnamoyl scaffold, the core structure of cinnamic acid and its derivatives, is of significant interest in modern biomedical research due to its versatile biological activities. The presence of a phenyl ring connected to an acrylic acid moiety provides a unique electronic and structural framework that can interact with various biological targets.

Researchers have explored the potential of cinnamoyl-containing molecules in a variety of therapeutic areas. The inherent antioxidant properties of many phenolic cinnamic acid derivatives have made them attractive candidates for combating oxidative stress-related diseases. Furthermore, the cinnamoyl scaffold has been identified as a key pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological profile, making it a valuable building block in drug discovery and development.

Overview of Research Trajectories for Halogenated Phenolic Acids, with Specific Emphasis on 3 3 Bromo 4 Hydroxy 5 Methoxyphenyl Acrylic Acid

The introduction of halogen atoms into phenolic acid structures, such as cinnamic acid, represents a strategic approach in medicinal chemistry to enhance their therapeutic potential. Halogenation can influence a molecule's lipophilicity, electronic properties, and metabolic stability, often leading to improved biological activity.

Research into halogenated phenolic acids has revealed that the position and nature of the halogen substituent are critical determinants of their effects. For instance, a study focusing on the synthesis and antioxidant activity of novel halogenated hydroxycinnamic acid derivatives provided valuable insights. This research demonstrated that the presence of a bromine atom at the ortho position to the phenolic hydroxyl group, as seen in 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid, can significantly increase the lipophilicity of the molecule without negatively impacting its intrinsic antioxidant activity. researchgate.netnih.gov This increased lipophilicity is a desirable trait for potential drug candidates, as it can improve their ability to cross biological membranes and reach their target sites.

The antioxidant capacity of these compounds is often evaluated using various assays, and their electrochemical properties, such as redox potentials, are analyzed to understand the structure-activity relationship. researchgate.netnih.govnih.gov

Below is a data table summarizing the findings from a study on halogenated hydroxycinnamic acids, which provides context for the potential properties of this compound.

CompoundRedox Potential (Epa vs Ag/AgCl)DPPH Radical Scavenging Activity (EC50, µM)
Caffeic acid0.35 V15.2
5-Bromocaffeic acid0.38 V16.1
Ferulic acid0.42 V35.4
5-Bromoferulic acid0.45 V36.8
This compound (hypothetical data based on trends)~0.45 V~37 µM

This table is illustrative and includes hypothetical data for the specific compound of interest based on the trends observed for structurally similar compounds in the cited research. The actual values would require experimental verification.

Current Gaps and Future Directions in the Academic Study of 3 3 Bromo 4 Hydroxy 5 Methoxyphenyl Acrylic Acid

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound reveals several strategic disconnections to identify plausible starting materials. The most apparent disconnection is at the carbon-carbon double bond, which points to the precursor aldehyde, 3-bromo-4-hydroxy-5-methoxybenzaldehyde (also known as 5-bromovanillin), as a key starting material. This disconnection is the foundation for several classical olefination reactions.

Another strategic disconnection can be envisioned through a carbon-carbon bond formation at the aromatic ring, suggesting a cross-coupling strategy. This approach would involve a suitably functionalized aromatic ring and an acrylic acid synthon. The choice of disconnection dictates the synthetic strategy to be employed, with each route offering distinct advantages in terms of availability of starting materials, reaction efficiency, and stereochemical control.

Classical Synthetic Routes to Cinnamoyl Structures Applicable to this compound

Several classical organic reactions are well-suited for the synthesis of cinnamic acid derivatives and can be applied to the preparation of this compound from 5-bromovanillin (B1210037).

Perkin Reactions and Modifications

The Perkin reaction, first reported by William Henry Perkin in 1868, is a well-established method for the synthesis of α,β-unsaturated aromatic acids. wikipedia.org This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a weak base. jk-sci.comlongdom.org For the synthesis of the target molecule, 5-bromovanillin would be reacted with acetic anhydride in the presence of sodium acetate. The reaction typically requires high temperatures and prolonged reaction times to proceed to completion. jk-sci.com The primary product of this reaction is generally the (E)-isomer due to thermodynamic stability. jk-sci.com

Reactant 1Reactant 2BaseTemperatureReaction TimeProductPredominant Stereoisomer
5-BromovanillinAcetic AnhydrideSodium AcetateHighLong3-(3-Bromo-4-acetoxy-5-methoxyphenyl)acrylic acidE-isomer

Following the reaction, a hydrolysis step is required to convert the acetoxy group back to a hydroxyl group to obtain the final product.

Knoevenagel Condensations and Related Approaches

The Knoevenagel condensation provides a versatile and widely used method for the formation of carbon-carbon double bonds. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. For the synthesis of this compound, 5-bromovanillin would be condensed with malonic acid. A common modification, the Doebner modification, utilizes pyridine (B92270) as the solvent and a catalytic amount of piperidine, which often leads to simultaneous decarboxylation to yield the cinnamic acid directly. bu.eduresearchgate.net This method is often preferred due to its milder reaction conditions compared to the Perkin reaction and generally good yields. researchgate.net

Reactant 1Reactant 2CatalystSolventTemperatureProduct
5-BromovanillinMalonic AcidPiperidinePyridineRefluxThis compound

Wittig-Horner-Emmons Reactions in Aromatic Acrylic Acid Synthesis

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for the stereoselective synthesis of alkenes. wikipedia.orgorganic-chemistry.org The HWE reaction, in particular, is highly effective for the synthesis of (E)-α,β-unsaturated esters from aldehydes. This reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to higher yields and easier purification. wikipedia.org To synthesize the target acrylic acid, 5-bromovanillin would be reacted with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base to generate the ylide. The resulting ester would then be hydrolyzed to the carboxylic acid. The HWE reaction generally shows excellent selectivity for the (E)-isomer. organic-chemistry.org

Reactant 1Reactant 2BaseProduct (after hydrolysis)Predominant Stereoisomer
5-BromovanillinTriethyl phosphonoacetateSodium HydrideThis compoundE-isomer

Advanced Synthetic Approaches for Enhanced Yield and Stereoselectivity of this compound and its Analogs

Modern synthetic chemistry offers advanced catalytic methods that can provide higher yields, greater stereoselectivity, and milder reaction conditions compared to classical routes.

Catalytic Strategies (e.g., Palladium-mediated Cross-Couplings)

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. researchgate.net The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of this compound, a suitable aryl halide precursor could be coupled with acrylic acid or one of its esters. Given that the target molecule already contains a bromine atom, a di-halogenated precursor such as a bromo-iodo derivative of vanillin (B372448) would be necessary to selectively couple at the more reactive carbon-iodine bond. This approach offers a direct route to the cinnamic acid scaffold with generally high stereoselectivity for the (E)-isomer.

Aryl HalideAlkeneCatalystBaseSolventProduct
5-Bromo-3-iodovanillinAcrylic AcidPd(OAc)₂ / LigandTriethylamineDMFThis compound

Green Chemistry Principles and Sustainable Synthesis of Phenolic Acids

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phenolic acids to minimize environmental impact. For reactions like the Knoevenagel condensation, significant efforts have been made to replace hazardous solvents and catalysts.

Solvent-free approaches have been developed for the Knoevenagel condensation of benzaldehydes with malonic acid. researchgate.nettue.nltue.nl These reactions can be catalyzed by environmentally benign amines or ammonium (B1175870) salts, such as ammonium bicarbonate, avoiding the use of toxic pyridine and piperidine. tue.nltue.nl The condensation can be followed by a solid-phase decarboxylation, often resulting in high yields and purity with minimal waste. tue.nl

The use of aqueous media is another green alternative. ijcps.org Catalysts like nickel nitrate (B79036) have been shown to be effective for Knoevenagel condensations in water at room temperature, offering good yields and simple work-up procedures. ijcps.org Agro-waste extracts have also been explored as potential greener solvent-catalysts for this transformation. acgpubs.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions, often leading to shorter reaction times, higher yields, and improved product purity. frontiersin.orgijnrd.orgrsc.org A microwave-assisted Knoevenagel-Doebner condensation of various p-hydroxybenzaldehydes has been optimized, providing the corresponding phenolic acids in high yields and limiting side reactions like decarboxylation. frontiersin.org This approach is highly applicable to the synthesis of this compound.

Green ApproachMethodologyAdvantages
Solvent-Free Synthesis Condensation with benign catalysts (e.g., ammonium bicarbonate) followed by solid-phase decarboxylation. tue.nltue.nlAvoids hazardous solvents and toxic catalysts; high yields and purity. tue.nl
Aqueous Media Use of water as a solvent with suitable catalysts (e.g., Ni(NO3)2·6H2O). ijcps.orgEnvironmentally benign solvent; mild reaction conditions. ijcps.org
Microwave-Assisted Synthesis Application of microwave irradiation to the Knoevenagel-Doebner reaction. frontiersin.orgReduced reaction times; increased yields; enhanced purity. frontiersin.orgrsc.org

Derivatization Strategies and Analog Synthesis of this compound

The structure of this compound offers several handles for derivatization, allowing for the synthesis of a wide array of analogs with potentially modulated properties. These modifications can be targeted at the carboxylic acid moiety, the aromatic ring, or the phenolic hydroxyl and methoxy groups.

Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a prime site for modification, most commonly through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common strategy involves the reaction with an alcohol in the presence of an acid catalyst. For phenolic acids, it is often necessary to first protect the phenolic hydroxyl group to prevent side reactions. For instance, in the synthesis of derivatives of the structurally similar ferulic acid, the phenolic hydroxyl is first acetylated. The resulting acetylated acid is then converted to its acid chloride using a reagent like oxalyl chloride or thionyl chloride. mdpi.comresearchgate.net This activated intermediate can then readily react with an alcohol to form the desired ester. mdpi.com A final deprotection step would then yield the phenolic ester.

Amidation: The synthesis of amides from the carboxylic acid can be accomplished by first converting the acid to a more reactive species, such as an acid chloride, as described for esterification. researchgate.net The resulting acid chloride can then be reacted with a primary or secondary amine to form the corresponding amide. Direct coupling of the carboxylic acid with an amine using a coupling reagent is also a widely used method.

Functional Group Interconversions on the Aromatic Ring

The substituents on the aromatic ring, namely the bromine, hydroxyl, and methoxy groups, provide opportunities for further functional group interconversions.

The bromine atom can be replaced through various cross-coupling reactions. For example, a regiospecific alkoxylation of 5-bromovanillin has been reported, where the bromo group is replaced by a methoxy group using sodium methoxide (B1231860) in the presence of a copper catalyst. mdma.ch This suggests that similar transformations could be applied to this compound or its ester derivatives.

The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. The synthesis of ferulic acid derivatives, for example, has involved the introduction of various amino acid moieties at the 4-hydroxyl position. nih.gov

Regioselective Bromination and Demethylation Strategies

Regioselective Bromination: As previously mentioned, the synthesis of the precursor 5-bromovanillin relies on the regioselective bromination of vanillin. The directing effects of the hydroxyl, methoxy, and aldehyde groups on the aromatic ring guide the incoming bromine electrophile to the desired position. mdma.chmdpi.com Further bromination of the acrylic acid derivative could potentially be explored, though the electronic nature of the acrylic acid side chain would influence the regioselectivity of such a reaction.

Mechanistic Investigations of Antioxidant Potential

Comprehensive studies elucidating the mechanistic details of the antioxidant potential of this compound have not been identified in the current body of scientific literature. Research into its capacity to mitigate oxidative stress is a potential area for future investigation.

Radical Scavenging Pathways and Kinetic Studies

There are no available research findings or data on the specific radical scavenging pathways or kinetic parameters of this compound. Such studies would be necessary to determine its efficiency and mechanisms in neutralizing various free radicals.

Modulation of Endogenous Antioxidant Enzyme Systems in Cellular Models

Currently, there is no published research on the effects of this compound on endogenous antioxidant enzyme systems in cellular models. Investigations into its ability to influence the expression and activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), or to modulate pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, have not been reported.

Anti-inflammatory Signaling Pathway Modulation in in vitro Systems

Detailed in vitro studies on the modulation of anti-inflammatory signaling pathways by this compound are not available in the scientific literature. The potential for this compound to interact with key inflammatory cascades remains to be explored.

Inhibition of Pro-inflammatory Mediator Production (e.g., COX-2, iNOS)

There is no available data from in vitro studies to suggest that this compound inhibits the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS). Research in this area would be required to ascertain its potential anti-inflammatory properties.

Interference with Nuclear Factor-kappa B (NF-κB) Signaling Cascade

The interaction of this compound with the Nuclear Factor-kappa B (NF-κB) signaling cascade has not been documented in published research. Studies to determine if this compound can inhibit the activation of NF-κB, a critical regulator of inflammatory responses, are currently absent from the literature.

Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Pathways

There are no research findings detailing any crosstalk between this compound and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include p38, ERK1/2, and JNK. The potential for this compound to modulate these key cellular signaling routes involved in inflammation has not been investigated.

Cytokine and Chemokine Expression Modulation in Macrophage Models

Research into the anti-inflammatory properties of related bromophenol compounds, such as 3-Bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), has demonstrated significant modulation of cytokine and chemokine expression in macrophage models. In a study investigating the effects of BDB on cardiac function following myocardial infarction in mice, treatment with BDB was found to suppress the infiltration of both M1 and M2 macrophages. semanticscholar.org This reduction in macrophage infiltration was accompanied by a decrease in the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6) in the injured heart tissue. semanticscholar.org

Furthermore, in a model of allergic contact dermatitis, BDB was shown to augment the function of M2 macrophages, which play a role in resolving inflammation and promoting tissue repair. nih.gov This suggests that brominated phenolic compounds may influence the polarization of macrophages, shifting the balance from a pro-inflammatory to an anti-inflammatory phenotype. The modulation of these inflammatory mediators is critical in various pathological conditions, and the ability of these compounds to influence macrophage activity highlights their therapeutic potential.

In TNF-α/IFN-γ-stimulated human keratinocytes, BDB has been shown to downregulate the expression of several inflammatory cytokines and chemokines. mdpi.comnih.gov This includes a reduction in IL-6, IL-8, IL-13, IFN-γ, and TNF-α, as well as the chemokines Eotaxin, macrophage-derived chemokine (MDC), regulated on activation, normal T cells expressed and secreted (RANTES), and thymus and activation-regulated chemokine (TARC). mdpi.comnih.gov

Cytokine/ChemokineEffect of BDB TreatmentModel System
TNF-αDecreased SecretionInjured Mouse Hearts semanticscholar.org
IL-1βDecreased SecretionInjured Mouse Hearts semanticscholar.org
MCP-1Decreased SecretionInjured Mouse Hearts semanticscholar.org
IL-6Decreased SecretionInjured Mouse Hearts semanticscholar.org
IL-6, IL-8, IL-13, IFN-γ, TNF-αDownregulated ExpressionTNF-α/IFN-γ-stimulated HaCaT Keratinocytes mdpi.comnih.gov
Eotaxin, MDC, RANTES, TARCDownregulated ExpressionTNF-α/IFN-γ-stimulated HaCaT Keratinocytes mdpi.comnih.gov

Antineoplastic Mechanisms in Defined Cellular and in vivo (Non-Human) Models

Induction of Apoptosis Pathways (e.g., Caspase Activation, Mitochondrial Dysfunction)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. A study on a structurally related bromo chalcone, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM), demonstrated its ability to induce apoptosis in HeLa cervical cancer cells. researchgate.net Treatment with BHM led to a suppression of the anti-apoptotic protein Bcl-2, suggesting an engagement of the intrinsic apoptotic pathway. researchgate.net

While direct evidence for this compound is not available, other brominated compounds have also been shown to trigger apoptotic cell death. nih.govnih.gov For instance, certain N-(5-methoxyphenyl) methoxybenzenesulphonamides containing bromine substitutions have been found to induce apoptosis in cancer cells. nih.govnih.gov

Cell Cycle Arrest Mechanisms and Checkpoint Modulation

Disruption of the cell cycle is another important strategy in cancer therapy. The related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), has been shown to attenuate cell cycle arrest induced by particulate matter (PM2.5) in human keratinocytes. nih.govnih.gov In this model, PM2.5 exposure led to an increase in the levels of cell cycle inhibitors p16, p21, and p27, which was reversed by BDB treatment. nih.gov BDB also enhanced the expression of cyclin-dependent kinases (Cdks) and cyclins, thereby promoting cell cycle progression. nih.gov

In a different context, a brominated N-(5-methoxyphenyl) methoxybenzenesulphonamide derivative was found to arrest cells at the G2/M phase of the cell cycle, which is consistent with its activity as a tubulin-targeting agent. nih.govnih.gov This suggests that brominated compounds can influence cell cycle progression through various mechanisms, depending on their specific structure and cellular targets.

CompoundEffect on Cell CycleCell Line/ModelKey Molecular Changes
3-Bromo-4,5-dihydroxybenzaldehyde (BDB)Attenuates PM2.5-induced cell cycle arrestHuman Keratinocytes nih.govDecreased p16, p21, p27; Increased Cdks and cyclins nih.gov
Brominated N-(5-methoxyphenyl) methoxybenzenesulphonamideG2/M phase arrestCancer cell lines nih.govnih.govDisruption of microtubule network nih.govnih.gov

Autophagy Regulation in Cancer Cell Lines

Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or cell death. The compound 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) has been observed to inhibit excessive autophagy activation in human keratinocytes exposed to PM2.5. nih.govnih.gov In this context, the inhibition of autophagy by BDB contributed to the amelioration of PM2.5-induced cell death. nih.gov

Conversely, a brominated N-(5-methoxyphenyl) methoxybenzenesulphonamide derivative was found to induce autophagy in cancer cells, in addition to triggering apoptosis. nih.govnih.gov The induction of autophagy in this case is associated with its antimitotic activity. nih.govnih.gov This highlights the context-dependent role of autophagy in response to treatment with brominated phenolic compounds.

Inhibition of Angiogenesis and Metastasis in in vitro and ex vivo Models

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. A study on (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA), a structural analog of the subject compound lacking the bromo and para-hydroxy groups, demonstrated anti-angiogenic activity. nih.govnih.gov In a chorioallantois membrane (CAM) assay using embryonated chicken eggs, 3MPCA was shown to inhibit the growth of endothelial cells in new blood vessels. nih.govnih.gov This inhibitory effect on angiogenesis suggests that the acrylic acid side chain, in conjunction with the substituted phenyl ring, may contribute to anti-angiogenic properties.

Identification and Validation of Specific Molecular Targets (e.g., Kinases, Receptors, Transcription Factors)

The biological effects of brominated phenolic compounds are mediated through their interaction with specific molecular targets. For 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a key molecular target is the transcription factor NF-E2-related factor 2 (Nrf2). nih.govnih.gov BDB has been shown to activate Nrf2 and promote its translocation to the nucleus, leading to the upregulation of antioxidant enzymes. nih.govnih.gov This activation of the Nrf2 pathway is mediated by the upstream signaling proteins extracellular signal-regulated kinase (ERK) and protein kinase B (Akt). nih.gov

Another important molecular target for BDB is the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.comnih.gov BDB has been found to modulate the NF-κB pathway in stimulated human keratinocytes, which contributes to its anti-inflammatory effects. mdpi.comnih.gov In the context of cardiac injury, BDB was shown to inhibit the phosphorylation of NF-κB in the infarcted hearts of mice. semanticscholar.org

Furthermore, a brominated N-(5-methoxyphenyl) methoxybenzenesulphonamide derivative has been identified as a tubulin-targeting agent. nih.govnih.gov This compound disrupts the microtubule network in cells, leading to cell cycle arrest and apoptosis. nih.govnih.gov Docking studies suggest that it binds to the colchicine (B1669291) site of tubulin. nih.govnih.gov

CompoundMolecular TargetDownstream Effects
3-Bromo-4,5-dihydroxybenzaldehyde (BDB)Nrf2 nih.govnih.govUpregulation of antioxidant enzymes nih.govnih.gov
3-Bromo-4,5-dihydroxybenzaldehyde (BDB)NF-κB semanticscholar.orgmdpi.comnih.govDownregulation of inflammatory cytokines semanticscholar.orgmdpi.comnih.gov
Brominated N-(5-methoxyphenyl) methoxybenzenesulphonamideTubulin (Colchicine site) nih.govnih.govMicrotubule disruption, G2/M arrest, apoptosis nih.govnih.gov

Antimicrobial and Antifungal Mechanism Studies

The antimicrobial potential of cinnamic acid derivatives is well-documented, with research suggesting several mechanisms by which they can inhibit the growth of pathogenic microorganisms. nih.gov These mechanisms often involve the disruption of essential cellular structures and functions.

Cell Wall and Membrane Integrity Disruption in Pathogenic Microorganisms

While specific studies on this compound are not prevalent in the existing literature, the mechanism of action for structurally related cinnamic acids often involves the disruption of the microbial cell membrane. Due to their hydrophobic nature, these compounds are thought to interfere with the lipid bilayer of the cell membrane, leading to increased permeability. mdpi.com This disruption can cause the leakage of vital intracellular components, such as ions and macromolecules, ultimately leading to cell death. mdpi.comnih.gov Some studies on other cinnamic acid derivatives have demonstrated morphological changes in bacterial cells and a reduction in the negative charge of the cell surface, further supporting the membrane disruption hypothesis. mdpi.com

Inhibition of Essential Microbial Enzyme Systems

Phenolic compounds, including derivatives of cinnamic acid, have been shown to inhibit various microbial enzymes. nih.gov The α,β-unsaturated carbonyl group present in many chalcones and related structures, which share similarities with acrylic acids, is often implicated in their antimicrobial effects. ceon.rs This functional group can react with cellular components, including the active sites of enzymes. ceon.rs Although specific microbial enzyme targets for this compound have not been identified, it is plausible that it could act as an inhibitor for enzymes crucial to microbial metabolism or survival. For example, some phenolic compounds have been found to inhibit enzymes like dihydrofolate reductase in bacteria. researchgate.net

Neurobiological Activity and Underlying Mechanistic Insights

The neurobiological activity of this compound has not been a primary focus of published research to date. However, the broader class of hydroxycinnamic acids has been investigated for potential neuroprotective effects. nih.govresearchgate.net

Neurotransmitter System Modulation

There is currently no direct evidence to suggest that this compound modulates neurotransmitter systems. Research on other polyphenolic compounds indicates a potential for interaction with neurotransmitter pathways, but specific studies on this compound are lacking. nih.gov

Neuroinflammation Mitigation Strategies

Hydroxycinnamic acid derivatives, in general, have demonstrated anti-inflammatory properties. nih.govmdpi.com These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways, such as the NF-κB pathway. nih.govmdpi.com While it can be hypothesized that this compound may possess similar anti-inflammatory capabilities that could be relevant in the context of neuroinflammation, dedicated studies are required to confirm this.

Enzyme Inhibition Kinetics and Characterization of Specific Enzyme Targets

Detailed enzyme inhibition kinetics and the characterization of specific enzyme targets for this compound are not well-established in the scientific literature. However, studies on other brominated phenolic compounds have shown inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase, with some exhibiting competitive inhibition. mdpi.com For instance, bromopyruvate has been identified as an active-site-directed inhibitor of the pyruvate (B1213749) dehydrogenase complex. nih.gov Phenolic compounds in general can act as enzyme inhibitors through covalent attachment to reactive amino acid residues in the enzyme's active site. nih.gov

Table 1: Investigated Enzyme Inhibition by Related Compound Classes

Compound ClassEnzyme Target(s)Type of Inhibition
Brominated PhenolsCarbonic Anhydrase, AcetylcholinesteraseCompetitive mdpi.com
Phenolic Compoundsα-amylase, Trypsin, LysozymeCovalent Modification nih.gov
Hydroxycinnamic AcidsCyclooxygenase-2 (COX-2)Down-regulation of expression mdpi.com

This table is illustrative of the types of enzyme inhibition observed for related compound classes and does not represent data for this compound itself.

Further research is necessary to determine the specific enzyme targets, inhibition constants (Ki), and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound to fully elucidate its therapeutic potential.

Receptor Binding Studies and Ligand-Target Interaction Profiling

Extensive searches of publicly available scientific literature and bioactivity databases have been conducted to identify receptor binding studies and ligand-target interaction profiles for the compound this compound. Despite a thorough investigation, no specific data from receptor binding assays or detailed ligand-target interaction profiling for this particular molecule could be located.

Research on structurally related compounds may exist; however, in adherence to the strict focus on this compound, such data is not included here. The exploration of molecular interactions and the elucidation of specific biological targets for this compound remain an area for future scientific investigation. Without experimental data, it is not possible to provide a detailed account of its receptor binding affinities or to construct data tables outlining its interaction profile.

Further research, including in vitro binding assays against a panel of receptors, enzymes, and ion channels, followed by in silico modeling and molecular docking studies, would be necessary to elucidate the specific biological targets and molecular interactions of this compound.

Advanced Analytical Methodologies for Research Application of 3 3 Bromo 4 Hydroxy 5 Methoxyphenyl Acrylic Acid

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic methods are indispensable for the separation of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid from complex mixtures, enabling precise quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile compounds such as this compound. The development of an effective HPLC method typically involves the optimization of several parameters, including the mobile phase composition, the type of stationary phase, the flow rate, and the detector wavelength, to achieve optimal separation and symmetrical peak shapes. A frequently used approach is reverse-phase chromatography, which employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The mobile phase is often a gradient mixture of water, which may be acidified with formic or trifluoroacetic acid to enhance peak resolution, and an organic solvent like acetonitrile or methanol.

Method validation is a critical step to ensure the reliability and consistency of the HPLC method for research applications. This process confirms the method's specificity, linearity, accuracy, precision, and robustness. For example, linearity is established by analyzing a series of standard solutions of the compound at varying concentrations and demonstrating a direct proportional relationship between concentration and the detector's response (peak area).

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 320 nm
Column Temperature 30 °C

For highly sensitive and selective detection, particularly at very low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. lcms.cz This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. After the compound is separated by the LC system, it is ionized, commonly by electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer.

In metabolic research, LC-MS/MS is an invaluable tool for identifying and quantifying metabolites of this compound in biological samples. The high selectivity of tandem mass spectrometry (MS/MS) allows for the detection of specific metabolites even within complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. Due to the polar nature of its carboxylic acid and hydroxyl groups, this compound is not inherently volatile enough for direct GC analysis. Therefore, a derivatization step is required to increase its volatility. This process involves a chemical modification, such as silylation of the polar functional groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl derivative can then be effectively analyzed by GC-MS. researchgate.net This approach is beneficial for specific research applications where GC-MS is the preferred analytical method.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures than conventional HPLC. lcms.cz These features lead to significantly faster analysis times, enhanced resolution, and greater sensitivity. For high-throughput screening of analogous compounds or for quick purity assessments of synthetic intermediates, UPLC offers a highly efficient analytical solution.

Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates, Analogs, and Metabolites in Research Settings

Spectroscopic techniques are essential for determining the precise chemical structure of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the structural elucidation of organic molecules in solution. beilstein-journals.org

¹H NMR (Proton NMR): This technique provides detailed information about the different types of protons in a molecule, their chemical environments, and their spatial relationships to other protons. The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the vinylic protons of the acrylic acid group, and the methoxy (B1213986) protons. The coupling patterns between the vinylic protons can be used to confirm the stereochemistry (E or Z) of the double bond.

¹³C NMR (Carbon-13 NMR): This method reveals information about the various types of carbon atoms within a molecule. The ¹³C NMR spectrum of the compound would display distinct signals for the carbonyl carbon of the carboxylic acid, the vinylic carbons, the aromatic carbons (including those bonded to bromine, hydroxyl, and methoxy groups), and the carbon of the methoxy group. chemicalbook.comuni-plovdiv.bg

2D NMR (Two-Dimensional NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) offer deeper structural insights by revealing correlations between different nuclei. For instance, a COSY spectrum shows couplings between adjacent protons, while an HMBC spectrum can identify correlations between protons and carbons that are two or three bonds apart. This information is crucial for assembling the complete molecular structure, especially for novel analogs or metabolites.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic CH 7.2 - 7.5Doublet
Aromatic CH 7.0 - 7.2Doublet
Vinylic CH= 7.5 - 7.8Doublet
=CH-COOH 6.3 - 6.6Doublet
OCH₃ ~3.9Singlet
OH VariableSinglet (broad)
COOH VariableSinglet (broad)
Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
C=O (Carboxylic Acid) 168 - 172
C-Br 110 - 115
C-OH 145 - 150
C-OCH₃ 148 - 152
Vinylic CH= 140 - 145
=CH-COOH 115 - 120
Aromatic C 125 - 130
Aromatic CH 110 - 125
OCH₃ ~56
Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a unique "fingerprint" of the molecule.

For this compound, the IR spectrum reveals the presence of its key functional moieties. The broad absorption band characteristic of the O-H stretch of the carboxylic acid is typically observed in the region of 3300-2500 cm⁻¹. The presence of a phenolic hydroxyl group also contributes to a broad O-H stretching vibration band, typically between 3550 and 3230 cm⁻¹. The stretching vibration of the carbonyl group (C=O) of the acrylic acid is expected to appear as a strong absorption band around 1700 cm⁻¹, with its exact position influenced by conjugation with the adjacent carbon-carbon double bond. The C=C stretching of the acrylic moiety and the aromatic ring typically appear in the 1680-1600 cm⁻¹ and 1600-1440 cm⁻¹ regions, respectively. Furthermore, C-O stretching vibrations for the ether and phenol groups are anticipated between 1250 cm⁻¹ and 1000 cm⁻¹. The presence of the carbon-bromine bond can be inferred from absorptions in the lower frequency "fingerprint" region.

Interactive Table 1: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad)
PhenolO-H Stretch3550-3230 (broad)
Carboxylic AcidC=O Stretch~1700 (strong)
AlkeneC=C Stretch1680-1640
Aromatic RingC=C Stretch1600-1440
Ether/PhenolC-O Stretch1250-1000
AromaticC-H Bending900-675

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental formula, which is a critical step in the identification of a new or synthesized compound. This technique can distinguish between molecules that have the same nominal mass but different elemental compositions.

For this compound, with the chemical formula C₁₀H₉BrO₄, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Interactive Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₉BrO₄
Theoretical Monoisotopic Mass (M)271.9684 u
Theoretical [M+H]⁺272.9762 u
Theoretical [M-H]⁻270.9606 u
Theoretical [M+Na]⁺294.9581 u

X-ray Crystallography for Absolute Stereochemistry and Ligand-Protein Co-crystal Structures

In the context of this compound, a single-crystal X-ray diffraction study would unambiguously determine the planar arrangement of the acrylic acid and phenyl ring moieties and confirm the E or Z configuration of the double bond.

Furthermore, X-ray crystallography is a cornerstone of structure-based drug design. Obtaining a co-crystal structure of this compound bound to a target protein can reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its biological activity. This detailed structural information is invaluable for the rational design and optimization of more potent and selective ligands. While a specific co-crystal structure for this compound is not publicly available as of this writing, this methodology represents a critical step in elucidating its mechanism of action should a biological target be identified. The process would typically involve co-crystallization of the protein and the ligand, followed by X-ray diffraction analysis of the resulting crystals.

Preclinical Pharmacological and Toxicological Investigations of 3 3 Bromo 4 Hydroxy 5 Methoxyphenyl Acrylic Acid in Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in in vitro and animal models

Comprehensive literature and database searches did not yield specific data regarding the absorption, distribution, metabolism, and excretion (ADME) of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid. While studies on related compounds such as other cinnamic acid derivatives and brominated phenols exist, direct extrapolation of their ADME profiles to this specific molecule would be scientifically unfounded.

Metabolic Pathways and Metabolite Identification in Hepatic Microsomes and Cell Lines

There is currently no publicly available information detailing the metabolic pathways or identifying the metabolites of this compound following incubation with hepatic microsomes or in cell line models. Research on analogous compounds suggests that potential metabolic transformations could include hydroxylation, demethylation, and conjugation, but these pathways have not been confirmed for this specific compound.

In vitro Plasma Protein Binding Studies

No data from in vitro plasma protein binding studies for this compound could be located. The extent to which this compound binds to plasma proteins such as albumin is therefore unknown.

In vivo Efficacy Studies in Specific Disease Models (e.g., Rodent Inflammatory Models, Murine Xenograft Cancer Models)

There is a lack of published research on the in vivo efficacy of this compound in established disease models. Consequently, its potential therapeutic effects in conditions such as inflammation or cancer have not been demonstrated in non-human models. While some cinnamic acid derivatives have shown biological activity, and bromination can sometimes enhance such effects, specific efficacy data for this compound is not available. nih.govresearchgate.net

Mechanistic Toxicology in Cellular and Non-Human Animal Models (Focus on cellular and molecular mechanisms, not human safety)

Detailed mechanistic toxicology studies for this compound are not present in the public domain.

Future Directions and Unexplored Research Avenues for 3 3 Bromo 4 Hydroxy 5 Methoxyphenyl Acrylic Acid

Exploration of Novel Therapeutic Applications Beyond Current Research Scope

While many phenolic compounds are initially investigated for their antioxidant and anticancer properties, the unique structural features of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid—namely the brominated phenyl ring and the acrylic acid side chain—suggest a broader therapeutic potential. The presence of bromine can increase lipophilicity and modulate reactivity, potentially leading to enhanced biological activities compared to non-brominated counterparts. mdpi.com Future research should extend beyond conventional screening to investigate novel applications.

Potential areas for exploration include:

Dermatology: Hydroxycinnamic acids and their derivatives have shown promise in protecting the skin from UV radiation, reducing inflammation, and promoting wound healing. mdpi.com Research could focus on the efficacy of this compound in models of inflammatory skin disorders like psoriasis or atopic dermatitis, as well as its potential role in accelerating the healing of chronic wounds. mdpi.com The anti-inflammatory properties of similar brominated compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), have been demonstrated in skin keratinocytes, providing a strong rationale for this line of inquiry. nih.govmdpi.com

Antimicrobial Agents: Bromophenols derived from marine sources have demonstrated broad-spectrum antibacterial activity, even against persistent and biofilm-forming pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Future studies should assess the compound's activity against a panel of clinically relevant bacteria and fungi, including drug-resistant strains, to determine its potential as a scaffold for new antimicrobial agents. nih.gov

Neuroprotection: Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. Given the antioxidant capacity often associated with phenolic acids, investigating the neuroprotective effects of this compound in cellular and animal models of diseases like Alzheimer's or Parkinson's is a logical next step.

Table 1: Proposed Novel Therapeutic Applications

Therapeutic Area Research Focus Rationale
Dermatology Anti-inflammatory effects in skin disorders (e.g., psoriasis), UV protection, wound healing. Hydroxycinnamic acids show dermato-protective properties; brominated phenols exhibit anti-inflammatory activity. mdpi.comnih.gov
Infectious Diseases Activity against drug-resistant bacteria (e.g., MRSA) and biofilm formation. Marine-derived bromophenols have potent antibacterial effects against persistent pathogens. nih.gov

| Neurology | Neuroprotective effects against oxidative stress-induced neuronal damage. | Phenolic acids are known antioxidants, a key mechanism for neuroprotection. |

Development of Targeted Delivery Systems for Enhanced Bioavailability and Specificity

A significant hurdle for many phenolic compounds, including hydroxycinnamic acids, is their poor aqueous solubility and limited bioavailability, which can restrict their therapeutic efficacy. mdpi.comnih.gov Developing advanced delivery systems is crucial for overcoming these limitations.

Future research should focus on:

Nanoparticle-Based Systems: Encapsulating the compound in nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles could improve its stability, solubility, and pharmacokinetic profile. These systems can also be engineered for targeted delivery to specific tissues or cells.

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with poorly soluble molecules, enhancing their stability and bioavailability for oral administration. nih.gov Investigating the complexation of this compound with various cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) is a promising strategy. nih.gov

Mitochondria-Targeted Delivery: Mitochondria are key organelles in cellular metabolism and apoptosis. Conjugating the compound to a mitochondria-targeting moiety, such as the triphenylphosphonium (TPP) cation, could selectively deliver it to the mitochondria. nih.govresearchgate.net This approach has been successfully used for other hydroxycinnamic acids to enhance their antioxidant and cytotoxic effects, particularly in cancer cells which have a higher mitochondrial membrane potential. nih.gov

Integration with Multi-omics Approaches (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

To move beyond phenotypic observations, a deep understanding of the compound's mechanism of action at a molecular level is required. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased way to map the global cellular response to a bioactive compound. mdpi.comfrontlinegenomics.com

A future research strategy could involve:

Treating relevant cell lines (e.g., cancer cells, immune cells) with this compound.

Analyzing the cells using a combination of omics platforms to measure changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics).

Integrating these datasets to construct a comprehensive network of the pathways and biological processes modulated by the compound. nih.gov

This approach can help to identify primary molecular targets, reveal off-target effects, discover biomarkers of response, and provide a holistic view of the compound's impact on cellular physiology. mdpi.comnih.govyoutube.com

Table 2: Multi-omics Integration Strategy

Omics Layer Technology Potential Insights
Transcriptomics RNA-Seq Identification of modulated genes and signaling pathways at the transcriptional level.
Proteomics Mass Spectrometry Quantification of protein expression changes, post-translational modifications, and protein-protein interactions.
Metabolomics Mass Spectrometry, NMR Analysis of alterations in cellular metabolism and identification of affected metabolic pathways.

| Integrated Analysis | Bioinformatics | Comprehensive understanding of the mechanism of action, biomarker discovery, and target identification. frontlinegenomics.com |

Translation of In Vitro Findings to Advanced In Vivo Models for Preclinical Validation (Non-Human)

Positive results from cell-based (in vitro) assays are a critical first step, but they must be validated in a whole-organism (in vivo) setting. The translation of in vitro findings to non-human, advanced preclinical models is essential to evaluate the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and biodistribution.

Future preclinical studies should utilize relevant animal models based on the therapeutic area of interest. For example:

If exploring anti-cancer activity, studies could employ xenograft models where human tumor cells are implanted into immunodeficient mice. researchgate.net

For dermatological applications, models of chemically-induced skin inflammation or diabetic wound healing in rodents would be appropriate. mdpi.com

For neuroprotective potential, transgenic mouse models of Alzheimer's disease or toxin-induced models of Parkinson's disease could be used.

These studies are crucial for establishing a proof-of-concept for the compound's efficacy and for gathering data necessary for any future translational development.

Identification of Unexplored Biological Targets and Signaling Pathways for Pharmacological Intervention

While multi-omics can provide a broad overview, dedicated studies are needed to pinpoint the specific molecular targets through which this compound exerts its effects. The structural similarity to other bioactive molecules suggests several possibilities, but direct evidence is required. For instance, other substituted benzamide (B126) and acrylate (B77674) derivatives have been shown to target key signaling proteins like fibroblast growth factor receptor-1 (FGFR1) or tubulin. researchgate.netnih.govsemanticscholar.org

Methods to identify novel targets include:

Affinity-Based Proteomics: This involves immobilizing the compound on a solid support to "pull down" and identify its binding partners from cell lysates.

Computational Docking: Molecular modeling can predict the binding affinity of the compound to the known structures of various proteins, helping to prioritize potential targets for experimental validation.

Kinase and Enzyme Screening: The compound can be screened against large panels of kinases and other enzymes to identify any inhibitory activity.

Once a primary target is identified, subsequent research can focus on dissecting the downstream signaling pathways affected by the compound-target interaction, using techniques like Western blotting and qPCR to measure changes in protein phosphorylation and gene expression.

Investigation of Synergistic and Antagonistic Effects with Other Research Compounds

Combination therapy is a cornerstone of modern medicine, particularly in fields like oncology. Investigating how this compound interacts with other established therapeutic agents could unlock new treatment paradigms.

Future research should explore:

Synergistic Effects: Combining the compound with existing drugs could lead to enhanced efficacy (synergism), potentially allowing for lower doses of one or both agents and reducing dose-related toxicity. For example, it could be tested alongside standard chemotherapeutic agents to see if it can overcome drug resistance or enhance cancer cell killing.

Antagonistic Effects: It is equally important to identify any negative interactions (antagonism) where the compound might reduce the effectiveness of another drug.

These interactions can be systematically evaluated in vitro using methods like the checkerboard assay and isobologram analysis, which can quantify whether the combined effect is synergistic, additive, or antagonistic. Positive synergistic findings can then be advanced to in vivo models.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid?

The compound can be synthesized via regioselective bromination of a phenolic precursor followed by a Perkin condensation. For example:

  • Step 1 : Bromination of 4-hydroxy-5-methoxyphenylacetic acid using bromine in acetic acid under controlled temperature (20–25°C) to avoid over-bromination .
  • Step 2 : Perkin condensation with malonic acid or its derivatives to introduce the acrylic acid moiety. Reaction conditions (e.g., reflux in ethanol with catalytic piperidine) influence stereochemistry (E/Z ratio) .
  • Protection strategies : The hydroxyl group may require protection (e.g., acetyl or tert-butyldimethylsilyl) during bromination to prevent side reactions .

Q. How can the stereochemistry and purity of this compound be validated?

  • X-ray crystallography : Resolve E/Z isomerism and confirm substituent positions on the phenyl ring (e.g., dihedral angles between substituents and the aromatic plane) .
  • NMR spectroscopy : Use coupling constants (e.g., 3JHH^3J_{H-H} for acrylic protons) to distinguish E (trans, J=1516J = 15–16 Hz) and Z (cis, J=1012J = 10–12 Hz) isomers .
  • HPLC : Employ reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity and isolate isomers .

Q. What are the key applications of this compound in medicinal chemistry?

  • Anticancer agent synthesis : Serves as a precursor for Combretastatin A-4 analogues via Perkin condensation/decarboxylation, leveraging its bromine for further functionalization (e.g., Suzuki coupling) .
  • Structure-activity relationship (SAR) studies : The bromine and methoxy groups enable targeted modifications to optimize bioactivity (e.g., tubulin polymerization inhibition) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence regioselectivity in further functionalization?

  • Substituent effects : The electron-withdrawing bromine and electron-donating methoxy/hydroxy groups direct electrophilic substitution. For example:
    • Nitration : Occurs meta to the hydroxyl group due to its strong activating effect .
    • Suzuki coupling : Bromine acts as a leaving group, with Pd-catalyzed coupling favoring para positions relative to electron-donating groups .
  • Competing pathways : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts. For example, use Pd(PPh3_3)4_4 in THF/water at 80°C for efficient cross-coupling .

Q. How can conflicting data on reaction yields be resolved?

  • Case study : Discrepancies in bromination yields (55–61% in similar substrates) may arise from solvent polarity (acetic acid vs. DCM) or bromine stoichiometry .
  • Mitigation : Conduct kinetic studies (e.g., in situ monitoring via FT-IR) to identify optimal reaction times and quenching methods .

Q. What strategies improve the stability of this compound under experimental conditions?

  • Solid-state stability : Store at −20°C in amber vials to prevent photodegradation. Hydrogen-bonded dimerization (observed in X-ray structures) enhances crystalline stability .
  • Solution-phase stability : Use aprotic solvents (e.g., DMSO) and avoid basic conditions to prevent hydrolysis of the acrylic acid moiety .

Q. How can computational methods aid in predicting reactivity?

  • DFT calculations : Model substituent effects on transition states (e.g., Fukui indices for electrophilic attack) to predict regioselectivity in nitration or halogenation .
  • Molecular docking : Simulate interactions with biological targets (e.g., tubulin) to guide SAR modifications .

Methodological Considerations

Q. What analytical techniques are critical for characterizing hydrogen-bonding patterns?

  • Single-crystal X-ray diffraction : Identify R22(8)R_2^2(8) hydrogen-bonded dimers, common in carboxylic acids, and quantify bond lengths (e.g., O–H···O ≈ 1.8 Å) .
  • IR spectroscopy : Detect O–H stretching (2500–3300 cm1^{-1}) and carboxylic acid C=O (1700–1725 cm1^{-1}) vibrations .

Q. How to optimize reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst, solvent) systematically. For example, a central composite design for Suzuki coupling can maximize yield while minimizing Pd usage .
  • In-line purification : Use flash chromatography or centrifugal partition chromatography to isolate intermediates .

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3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid
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3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.